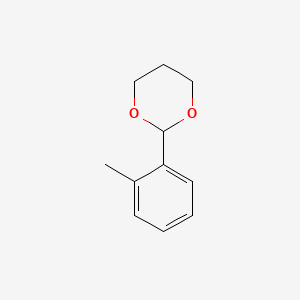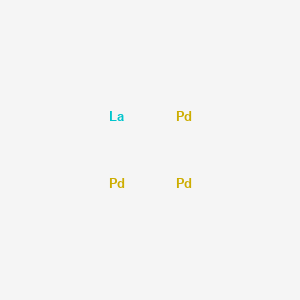
Lanthanum--palladium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–palladium (1/3) is a compound consisting of lanthanum and palladium in a 1:3 ratio. Lanthanum is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Palladium is a rare and lustrous silvery-white metal discovered in 1803 . The combination of these two elements results in a compound with unique properties and applications in various fields, including catalysis and materials science.
Preparation Methods
The synthesis of lanthanum–palladium (1/3) can be achieved through various methods. One common approach involves the reduction of lanthanum and palladium salts in the presence of a reducing agent. For instance, lanthanum(III) chloride and palladium(II) chloride can be reduced using hydrogen gas at elevated temperatures to form the desired compound. Another method involves the co-precipitation of lanthanum and palladium hydroxides, followed by calcination to obtain the final product .
Industrial production methods often involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and homogeneity of the compound. The choice of precursor materials and reaction conditions can significantly influence the properties of the final product .
Chemical Reactions Analysis
Lanthanum–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents to form oxides of lanthanum and palladium.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the compound to its metallic state.
Common reagents used in these reactions include hydrogen gas, oxygen, halogens, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lanthanum–palladium (1/3) has a wide range of applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Materials Science: Lanthanum–palladium (1/3) is used in the development of advanced materials, including alloys and composites, due to its excellent mechanical and thermal properties.
Environmental Science: Lanthanum–palladium (1/3) is used in environmental applications, including the removal of pollutants from water and air.
Mechanism of Action
The mechanism by which lanthanum–palladium (1/3) exerts its effects depends on its specific application. In catalysis, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact and form products. The unique electronic and structural properties of lanthanum and palladium contribute to the compound’s catalytic activity .
In medical applications, lanthanum–palladium (1/3) can interact with biological molecules and cellular structures, influencing various biochemical pathways. For instance, it can bind to phosphate ions in the gastrointestinal tract, reducing phosphate absorption and lowering serum phosphate levels .
Comparison with Similar Compounds
Lanthanum–palladium (1/3) can be compared with other similar compounds, such as lanthanum–nickel (1/3) and lanthanum–cobalt (1/3). These compounds share some similarities in terms of their chemical properties and applications but also exhibit unique characteristics:
Properties
CAS No. |
12031-23-1 |
|---|---|
Molecular Formula |
LaPd3 |
Molecular Weight |
458.2 g/mol |
IUPAC Name |
lanthanum;palladium |
InChI |
InChI=1S/La.3Pd |
InChI Key |
HCBHHWYICRNVOI-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


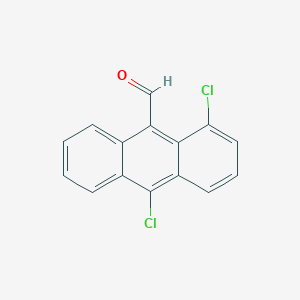
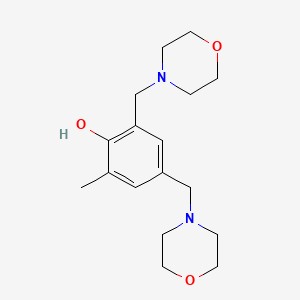
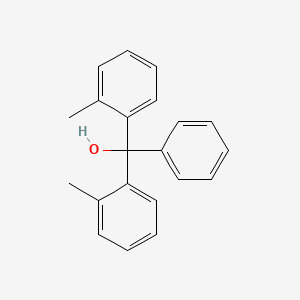

![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
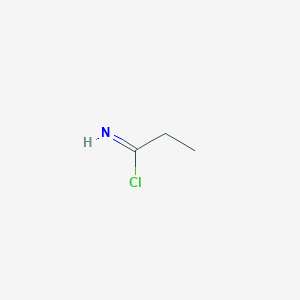

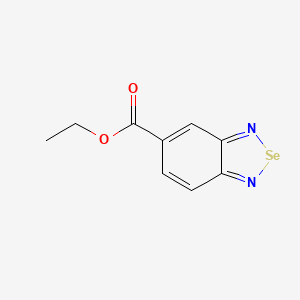
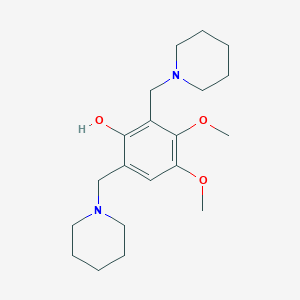
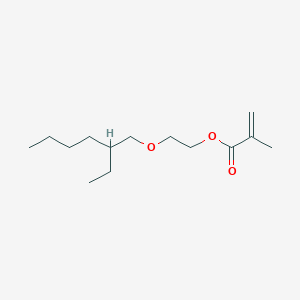
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
